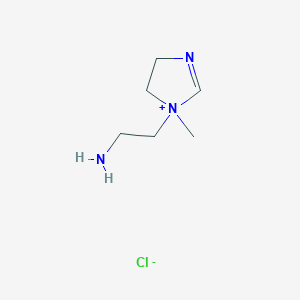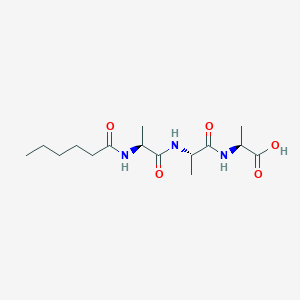
4,8-Dimethyl-2-oxo-2H-oxocine-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Dimethyl-2-oxo-2H-oxocine-6-carbonitrile is a heterocyclic compound characterized by its unique ring structure containing oxygen and nitrogen atoms. Heterocyclic compounds like this one are known for their diverse chemical properties and wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethyl-2-oxo-2H-oxocine-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication. This method yields high purity products and is considered environmentally friendly .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and solvents that are both efficient and environmentally benign is crucial in industrial settings to ensure sustainability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
4,8-Dimethyl-2-oxo-2H-oxocine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form oximes or hydrazones, depending on the reagents used.
Reduction: Reduction reactions can convert the nitrile group to primary amines under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydroxylamine or hydrazine in the presence of an acid catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oximes and Hydrazones: Formed through oxidation reactions.
Primary Amines: Resulting from reduction of the nitrile group.
Substituted Derivatives: Various derivatives depending on the nucleophile used in substitution reactions
Applications De Recherche Scientifique
4,8-Dimethyl-2-oxo-2H-oxocine-6-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of bioactive molecules with potential anticancer, antiviral, and antibacterial properties.
Materials Science: This compound is utilized in the development of new materials with unique electronic and optical properties.
Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides.
Biological Studies: Researchers use this compound to study enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 4,8-Dimethyl-2-oxo-2H-oxocine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of cell proliferation, modulation of immune responses, and disruption of microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxo-2H-chromene-3-carbonitriles: Known for their antimicrobial and anticancer properties.
Pyrrolopyrazine Derivatives: Exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects.
2,4-Disubstituted Thiazoles: Used in medicinal chemistry for their antimicrobial properties.
Uniqueness
4,8-Dimethyl-2-oxo-2H-oxocine-6-carbonitrile stands out due to its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer unique chemical properties and reactivity. This makes it a valuable compound for the synthesis of diverse bioactive molecules and materials .
Propriétés
Numéro CAS |
92885-05-7 |
|---|---|
Formule moléculaire |
C10H9NO2 |
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
2,6-dimethyl-8-oxooxocine-4-carbonitrile |
InChI |
InChI=1S/C10H9NO2/c1-7-3-9(6-11)5-8(2)13-10(12)4-7/h3-5H,1-2H3 |
Clé InChI |
SWGKSQHGNKUHGB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC(=CC(=C1)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















